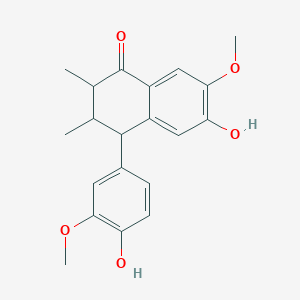

6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Arisantetralone B est un produit naturel de formule moléculaire C20H22O5 et d'une masse moléculaire de 342,39 g/mol . C'est un composé lignane isolé des fruits de Schisandra arisanensis . Ce composé est principalement utilisé à des fins de recherche en sciences de la vie et a montré un potentiel dans diverses applications scientifiques .

Méthodes De Préparation

Analyse Des Réactions Chimiques

L'Arisantetralone B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.

Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Réactifs tels que les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, l'hydroxyde, l'alcoolate).

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

L'Arisantetralone B a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Le mécanisme d'action de l'Arisantetralone B implique son interaction avec diverses cibles moléculaires et voies. On pense qu'il exerce ses effets par la modulation des voies de stress oxydatif, l'inhibition des médiateurs inflammatoires et l'induction de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies spécifiques impliquées sont encore à l'étude, mais des études préliminaires suggèrent qu'il peut interagir avec des enzymes et des récepteurs clés impliqués dans ces processus .

Applications De Recherche Scientifique

Arisantetralone B has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Arisantetralone B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells . The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in these processes .

Comparaison Avec Des Composés Similaires

L'Arisantetralone B fait partie d'un groupe de composés lignanes, notamment les arisantetralones A, C et D, qui partagent un squelette aryltétralone similaire . D'autres composés apparentés comprennent les arisanschinines F-L, qui sont des lignanes polyoxygénés de type C(18)-dibenzocyclooctadiène . Comparé à ces composés similaires, l'Arisantetralone B est unique en raison de sa structure chimique spécifique et de ses activités biologiques potentielles .

Activité Biologique

6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one (CAS Number: 114437-24-0) is a complex organic compound belonging to the class of naphthalene derivatives. Its molecular formula is C20H22O5 and it has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. A study demonstrated that the compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits pro-inflammatory cytokines, which play a pivotal role in inflammatory responses. This activity suggests its potential application in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Enzymatic Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it has been tested against certain enzymes associated with cancer progression and inflammation. For example, it demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A pivotal study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study utilized concentrations ranging from 10 µM to 100 µM and observed a dose-dependent response in apoptosis induction. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes .

Case Study: Anti-inflammatory Effects

In another study focusing on inflammation models induced by lipopolysaccharides (LPS), the compound was administered at varying doses. Results showed a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its efficacy in modulating inflammatory responses .

Propriétés

Formule moléculaire |

C20H22O5 |

|---|---|

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3 |

Clé InChI |

WFNWOPFVZGRWFA-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.